molecular formula C9H10ClNO2 B2376161 (r)-3-Amino-3-(2-chlorophenyl)propanoic acid CAS No. 740794-79-0

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No. B2376161
CAS RN: 740794-79-0
M. Wt: 199.63
InChI Key: NXXFYRJVRISCCP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-3-Amino-3-(2-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as Cloprop, Propanoic acid, 2-(3-chlorophenoxy)-, Propionic acid, 2-(m-chlorophenoxy)-, α-(3-Chlorophenoxy)propionic acid, Metachlorphenprop, 2-(m-Chlorophenoxy)propionic acid, 3-CPA, 3CP, dl-2-(m-Chlorophenoxy)propionic acid .


Molecular Structure Analysis

The molecular structure of “®-3-Amino-3-(2-chlorophenyl)propanoic acid” can be represented as a 2D or 3D model . The 3D structure can provide insights into the spatial arrangement of atoms and the shape of the molecule.


Physical And Chemical Properties Analysis

“®-3-Amino-3-(2-chlorophenyl)propanoic acid” has a molecular weight of 184.62 . Its physical and chemical properties include being a clear liquid in form, having a pungent odor, and a pH of 2.5 at 100 g/l at 20 °C (68 °F). Its melting point ranges from -24 to -23 °C .

Scientific Research Applications

GABA B Receptor Antagonism

  • Synthesis and Antagonism at GABAB Receptor: 3-Amino-3-(4-chlorophenyl)propanoic acid, a close analogue of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, has been synthesized and identified as a weak specific antagonist of GABA at the GABAB receptor. This research highlights its potential use in studying GABAB receptor-mediated responses (Abbenante, Hughes, & Prager, 1997).

Substrate Stereospecificity

  • Investigation of Stereochemistry in Biochemical Reactions: The stereospecific interactions of (R)- and (S)-4-amino-3-(4-chlorophenyl)butanoic acid, similar to (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, with gamma-aminobutyric acid aminotransferase have been explored. Such studies are crucial in understanding the enzyme's substrate specificity and the role of stereochemistry in biochemical pathways (Silverman, Invergo, Levy, & Andrew, 1987).

Crystal Engineering

  • Role in Crystal Engineering and Structure Analysis: Baclofen, which contains a similar structure, has been used in crystal engineering to understand the conformation and protonation properties of the baclofen moiety. This research aids in deciphering the specific intermolecular interactions in crystalline structures (Báthori & Kilinkissa, 2015).

Chemoenzymatic Synthesis

  • Applications in Chemoenzymatic Synthesis: Research into the synthesis of optically pure compounds, including derivatives of 3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one from 2-[4-(isopropoxy)phenyl]propanoic acid, demonstrates the application of (R)-3-Amino-3-(2-chlorophenyl)propanoic acid and its analogues in the field of organic chemistry, particularly in synthesizing compounds with specific biological activities (Bosetti, Bianchi, Porta, Bettarini, & Massimini, 1994).

Fluorescence Derivatisation

  • Utilization in Fluorescence Studies: The coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, similar in structure to (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, demonstrates the potential of such compounds in developing fluorescent derivatizing agents, essential in biological assays and molecular labeling (Frade, Barros, Moura, & Gonçalves, 2007).

Liquid Chromatographic Separation

  • Chiral Resolution in Chromatography: Studies on the liquid chromatographic separation of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, closely related to (R)-3-Amino-3-(2-chlorophenyl)propanoic acid, have contributed significantly to the field of chiral resolution and purification in pharmaceutical research (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Safety And Hazards

“®-3-Amino-3-(2-chlorophenyl)propanoic acid” is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

(3R)-3-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFYRJVRISCCP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-3-(2-chlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.